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molecular formula C9H9N3O3 B8308569 N-(4-nitropyridin-2-yl)cyclopropanecarboxamide

N-(4-nitropyridin-2-yl)cyclopropanecarboxamide

Cat. No. B8308569
M. Wt: 207.19 g/mol
InChI Key: DOSLAIHYFXFJGY-UHFFFAOYSA-N
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Patent
US08513421B2

Procedure details

4-nitropyridin-2-amine (Int-22, 32.4 g, 0.2096 mol) was dissolved in pyridine (200 mL). The reaction was cooled in an ice-water bath and cyclopropanecarbonyl chloride (28.5 mL, 0.314 mol) was added dropwise. Upon completing addition of the acid chloride, the reaction was stirred for 1 hr at 0° C. then warmed to room temperature and stirred overnight. The reaction mixture was concentrated under reduced pressure and then diluted with water. Solids were collected by suction filtration. The filter cake was washed with water and hexanes. The isolated solids were then dried under vacuum to afford N-(4-nitropyridin-2-yl)cyclopropanecarboxamide (43.5 g, 100%). LCMS: (FA) ES+ 208; 1H NMR (300 MHz, CDCl3) δ ppm 8.90 (s, 1H), 8.50 (s, 1H), 8.50 (br s, 1H), 7.7 (dd, 1H), 1.6 (m, 1H), 1.2 (m, 2H), and 1.0 (m, 2H).
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([NH2:10])[CH:5]=1)([O-:3])=[O:2].[CH:11]1([C:14](Cl)=[O:15])[CH2:13][CH2:12]1>N1C=CC=CC=1>[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([NH:10][C:14]([CH:11]2[CH2:13][CH2:12]2)=[O:15])[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
32.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=NC=C1)N
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
28.5 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 hr at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
Solids were collected by suction filtration
WASH
Type
WASH
Details
The filter cake was washed with water and hexanes
CUSTOM
Type
CUSTOM
Details
The isolated solids were then dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=NC=C1)NC(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 43.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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